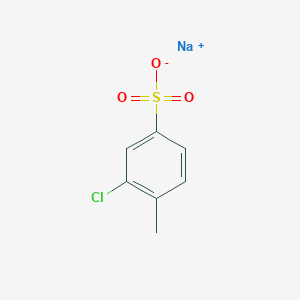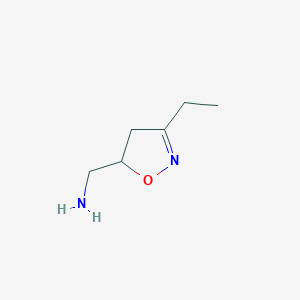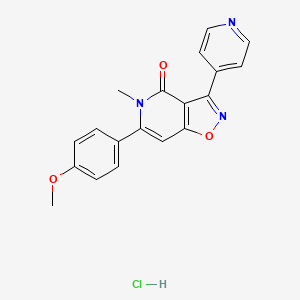
(-)-Bicuculline (methobromide)
Descripción general
Descripción
(-)-Bicuculline (methobromide) is a chemical compound known for its role as a potent antagonist of gamma-aminobutyric acid (GABA) receptors. This compound is widely used in scientific research to study the inhibitory neurotransmitter systems in the brain. (-)-Bicuculline (methobromide) is a derivative of bicuculline, which is a naturally occurring alkaloid found in several plant species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Bicuculline (methobromide) typically involves multiple steps, starting from the natural alkaloid bicuculline. The process includes the bromination of bicuculline to introduce the methobromide group. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) and a catalyst like benzoyl peroxide .
Industrial Production Methods
Industrial production of (-)-Bicuculline (methobromide) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Bicuculline (methobromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the methobromide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, which are useful for studying the structure-activity relationships of GABA receptor antagonists.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions to prevent degradation of the compound.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of (-)-Bicuculline (methobromide), which are valuable for pharmacological studies.
Aplicaciones Científicas De Investigación
(-)-Bicuculline (methobromide) has a wide range of applications in scientific research:
Neuroscience: It is extensively used to study the inhibitory neurotransmitter systems in the brain, particularly the role of GABA receptors in synaptic transmission and neural circuitry.
Pharmacology: The compound is used to investigate the pharmacological properties of GABA receptor antagonists and to develop new therapeutic agents for neurological disorders.
Toxicology: Research on (-)-Bicuculline (methobromide) helps in understanding the toxic effects of GABA receptor inhibition and the potential risks associated with exposure to GABA antagonists.
Medicinal Chemistry: The compound serves as a lead structure for the design and synthesis of new drugs targeting GABA receptors.
Mecanismo De Acción
(-)-Bicuculline (methobromide) exerts its effects by binding to the GABA receptors in the brain, specifically the GABA_A subtype. By blocking these receptors, the compound inhibits the action of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal excitability. This mechanism is crucial for studying the role of GABAergic inhibition in various physiological and pathological processes.
Comparación Con Compuestos Similares
Similar Compounds
Picrotoxin: Another GABA receptor antagonist, but with a different chemical structure and mechanism of action.
Gabazine: A synthetic GABA_A receptor antagonist with similar pharmacological properties.
Penicillin: Known to have GABA_A receptor antagonistic effects at high concentrations, although it is primarily used as an antibiotic.
Uniqueness of (-)-Bicuculline (methobromide)
(-)-Bicuculline (methobromide) is unique due to its high specificity and potency as a GABA_A receptor antagonist. Its well-defined mechanism of action and extensive use in research make it a valuable tool for studying inhibitory neurotransmission and developing new therapeutic agents.
Propiedades
IUPAC Name |
(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCECYGGMGBHD-VOMIJIAVSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(5R,6S,9S,11R,13S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7821341.png)



